molecular formula C13H11ClO2 B6370421 3-(5-Chloro-2-methoxyphenyl)phenol CAS No. 1261916-40-8

3-(5-Chloro-2-methoxyphenyl)phenol

Cat. No.: B6370421
CAS No.: 1261916-40-8
M. Wt: 234.68 g/mol
InChI Key: NICBOTGWPOHQFL-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)phenol is an aromatic compound that features a phenol group substituted with a 5-chloro-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and efficiency. The choice of reagents, catalysts, and reaction conditions can be tailored to suit industrial requirements, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxyphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the phenol group to a quinone.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the methoxy group.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dechlorinated or demethylated products.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

3-(5-Chloro-2-methoxyphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The chlorine and methoxy substituents can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Chloro-2-methoxyphenyl)phenol is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-16-13-6-5-10(14)8-12(13)9-3-2-4-11(15)7-9/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICBOTGWPOHQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683566
Record name 5'-Chloro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-40-8
Record name 5'-Chloro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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